6-Mercaptopurine monohydrate

Catalog No.
S516358
CAS No.
6112-76-1
M.F
C5H4N4S.H2O
C5H6N4OS
M. Wt
170.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Mercaptopurine monohydrate

CAS Number

6112-76-1

Product Name

6-Mercaptopurine monohydrate

IUPAC Name

3,7-dihydropurine-6-thione;hydrate

Molecular Formula

C5H4N4S.H2O
C5H6N4OS

Molecular Weight

170.20 g/mol

InChI

InChI=1S/C5H4N4S.H2O/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);1H2

InChI Key

WFFQYWAAEWLHJC-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=S)N=CN2.O

Solubility

25.5 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 70 °F (NTP, 1992)

Synonyms

1,7-Dihydro-6H-purine-6-thione, 6 Mercaptopurine, 6 Mercaptopurine Monohydrate, 6 Thiohypoxanthine, 6 Thiopurine, 6-Mercaptopurine, 6-Mercaptopurine Monohydrate, 6-Thiohypoxanthine, 6-Thiopurine, 6H-Purine-6-thione, 1,7-dihydro-, BW 57 323H, BW 57-323H, BW 57323H, Leupurin, Mecaptopurine Anhydrous, Mercaptopurina Wellcome, Mercaptopurine, Puri-Nethol, Purimethol, Purinethol

Canonical SMILES

C1=NC2=C(N1)C(=S)N=CN2.O

6-Mercaptopurine monohydrate is a purine analog and an antimetabolite used primarily in the treatment of certain cancers, particularly acute lymphoblastic leukemia and as an immunosuppressive agent in organ transplantation. It appears as an odorless light yellow to yellow crystalline powder and is characterized by its chemical formula C5H6N4OSC_5H_6N_4OS and a molecular weight of approximately 154.18 g/mol. The monohydrate form indicates the presence of one molecule of water per molecule of the compound, which becomes anhydrous at temperatures above 284°F (140°C) .

As mentioned earlier, Mercaptopurine acts as an antimetabolite, specifically targeting purine metabolism within cells. By disrupting DNA and RNA synthesis, it hinders the rapid growth and division characteristic of cancer cells []. In autoimmune diseases like Crohn's disease, Mercaptopurine's immunosuppressant effect helps to dampen the overactive immune response.

Mercaptopurine is a potent drug with potential side effects. Here are some key safety concerns:

  • Bone marrow suppression: Mercaptopurine can suppress the bone marrow's production of blood cells, leading to anemia, increased risk of infection, and easy bleeding [].
  • Liver damage: In rare cases, Mercaptopurine can cause liver damage [].
  • Birth defects: Mercaptopurine is contraindicated during pregnancy due to the high risk of birth defects [].
  • Increased risk of infections: Due to its immunosuppressant effects, Mercaptopurine can increase susceptibility to infections [].

It is crucial for patients taking Mercaptopurine to undergo regular blood tests to monitor blood cell counts and liver function [].

  • Oxidation: It is rapidly oxidized in the liver to form 6-thiouric acid through the action of the enzyme xanthine oxidase .
  • Nucleotide Conversion: The compound competes with purine derivatives for the enzyme hypoxanthine-guanine phosphoribosyltransferase, leading to its conversion into thioinosinic acid, which subsequently inhibits various enzymes involved in purine metabolism .
  • Reactivity: It reacts with strong oxidizing agents, strong bases, and strong acids, indicating a need for careful handling .

6-Mercaptopurine monohydrate exhibits significant biological activity as follows:

  • Antineoplastic Properties: It disrupts DNA and RNA synthesis by inhibiting purine nucleotide synthesis, particularly during the S phase of the cell cycle. This action leads to the death of rapidly proliferating cells, including malignant ones .
  • Immunomodulatory Effects: The compound also acts as an immunosuppressant by inhibiting pathways involved in nucleic acid biosynthesis, which prevents the proliferation of immune cells .
  • Side Effects: Common adverse reactions include myelosuppression, nausea, vomiting, diarrhea, and potential liver toxicity .

The synthesis of 6-Mercaptopurine monohydrate involves several steps:

  • Starting Material: Uric acid is synthesized from barbituric acid via a series of reactions involving condensation with malonic ester and nitrosylation.
  • Formation of Trichloropurine: Uric acid is treated with phosphorus pentachloride to yield 2,6,8-trichloropurine.
  • Substitution Reaction: The chlorine atom at position C6 is substituted using sodium hydroxide to form a dichloro derivative.
  • Reduction: This derivative is reduced to hypoxanthine using hydriodic acid.
  • Final Steps: Hypoxanthine is converted into mercaptopurine through reaction with phosphorus pentasulfide .

6-Mercaptopurine monohydrate has several key applications:

  • Cancer Treatment: Primarily used in treating acute lymphoblastic leukemia.
  • Immunosuppressive Therapy: Employed in organ transplantation to prevent rejection.
  • Autoimmune Disorders: It can be used off-label for conditions like Crohn's disease and ulcerative colitis .

Studies on interactions indicate that:

  • 6-Mercaptopurine competes with hypoxanthine and guanine for metabolic pathways, which can influence its efficacy and toxicity profiles.
  • Genetic variations in the enzyme thiopurine S-methyltransferase can significantly affect individual responses to treatment, leading to variations in drug metabolism and side effects .
  • Co-administration with other drugs may alter its pharmacokinetics or increase the risk of adverse effects, necessitating careful monitoring .

Similar Compounds

Several compounds share structural or functional similarities with 6-Mercaptopurine monohydrate. Here is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityMechanism of ActionPrimary Use
6-ThioguaninePurine analogInhibits purine metabolismCancer treatment
AzathioprineProdrug of 6-MPImmunosuppressive by inhibiting nucleic acidsOrgan transplantation
FludarabinePurine analogInhibits DNA synthesisChronic lymphocytic leukemia
ThioguanineStructural analogDisrupts nucleotide synthesisCancer treatment

Each compound exhibits unique properties and mechanisms that differentiate them from 6-Mercaptopurine monohydrate while sharing similar therapeutic applications .

Physical Description

6-mercaptopurine monohydrate is an odorless light yellow to yellow crystalline powder. Becomes anhydrous at 284 °F. (NTP, 1992)

Color/Form

Yellow crystalline powder
Yellow prisms from water (+1 water)
Dark yellow /Mercaptopurine hydrate/

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

170.02623200 g/mol

Monoisotopic Mass

170.02623200 g/mol

Heavy Atom Count

11

Odor

Nearly odorless

Melting Point

586 °F (decomposes) (NTP, 1992)

UNII

E7WED276I5
PKK6MUZ20G

Related CAS

6112-76-1 (monohydrate)
50-44-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 59 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (94.92%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (66.1%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.1%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.1%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (28.81%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H360 (18.64%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (11.86%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Xaluprine is indicated for the treatment of acute lymphoblastic leukaemia (ALL) in adults, adolescents and children.
Treatment of acute lymphoblastic leukaemia

Livertox Summary

Mercaptopurine (also referred to as 6-mercaptopurine or 6-MP) is a purine analogue that is effective both as an anticancer and an immunosuppressive agent, and is used to treat leukemia and autoimmune diseases as a corticosteroid-sparing agent. Mercaptopurine therapy is associated with a high rate of serum aminotransferase elevations which can be accompanied by jaundice. In addition, mercaptopurine has been linked to instances of clinically apparent acute liver injury and long term therapy to nodular regenerative hyperplasia.

Drug Classes

Antineoplastic Agents

Therapeutic Uses

Antimetabolites; Antimetabolites, Antineoplastic; Immunosuppressive Agents; Nucleic Acid Synthesis Inhibitors
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Mercaptopurine is included in the database.
Mercaptopurine tablets are indicated for maintenance therapy of acute lymphatic (lymphocytic, lymophoblastic) leukemia as part of a combination regimen. The response to this agent depends upon the particular subclassification of acute lymphatic leukemia and the age of the patient (pediatric or adult). Mercaptopurine is not effective prophylaxis or treatment of central nervous system leukemia. Mercaptopurine is not effective in acute myelogenous leukemia, chronic lymphatic leukemia, the lymphomas (including Hodgkins Disease), or solid tumors. /Included in US product label/
MEDICATION (VET): Rarely used in veterinary medicine. Veterinary uses of mercaptopurine have included adjunctive therapy of lymphosarcoma, acute leukemias, and severe rheumatoid arthritis. It may have potential benefit in treating other autoimmune conditions (eg, unresponsive ulcerative colitis) as well.
For more Therapeutic Uses (Complete) data for Mercaptopurine (9 total), please visit the HSDB record page.

Pharmacology

Mercaptopurine is a thiopurine-derivative antimetabolite with antineoplastic and immunosuppressive activities. Produced through the metabolism of mercaptopurine by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), mercaptopurine metabolites 6-thioguanosine-5'-phosphate (6-thioGMP) and 6-thioinosine monophosphate (T-IMP) inhibit nucleotide interconversions and de novo purine synthesis, thereby blocking the formation of purine nucleotides and inhibiting DNA synthesis. This agent is also incorporated into DNA in the form of deoxythioguanosine, which results in the disruption of DNA replication. In addition, mercaptopurine is converted to 6-methylmercaptopurine ribonucleoside (MMPR) by 6-thiopurine methyltransferase; MMPRs are also potent inhibitors of de novo purine synthesis. (NCI04)

MeSH Pharmacological Classification

Antimetabolites

ATC Code

L01BB02

Mechanism of Action

Mercaptopurine competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to thioinosinic acid (TIMP). TIMP inhibits several reactions that involve inosinic acid (IMP), such as the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP). Upon methylation, TIMP forms 6-methylthioinosinate (MTIMP) which inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase in addition to TIMP. Glutamine-5-phosphoribosylpyrophosphate amidotransferase is the first enzyme unique to the _de novo_ pathway for purine ribonucleotide synthesis. According to experimental findings using radiolabeled mercaptopurine, mercaptopurine may be recovered from the DNA in the form of deoxythioguanosine. In comparison, some mercaptopurine may be converted to nucleotide derivatives of 6-thioguanine (6-TG) via actions of inosinate (IMP) dehydrogenase and xanthylate (XMP) aminase that convert TIMP to thioguanylic acid (TGMP).
The pathogenesis of several neurodegenerative diseases often involves the microglial activation and associated inflammatory processes. Activated microglia release pro-inflammatory factors that may be neurotoxic. 6-Mercaptopurine (6-MP) is a well-established immunosuppressive drug. Common understanding of their immunosuppressive properties is largely limited to peripheral immune cells. However, the effect of 6-MP in the central nervous system, especially in microglia in the context of neuroinflammation is, as yet, unclear. Tumor necrosis factor-alpha (TNF-a) is a key cytokine of the immune system that initiates and promotes neuroinflammation. The present study aimed to investigate the effect of 6-MP on TNF-a production by microglia to discern the molecular mechanisms of this modulation. Lipopolysaccharide (LPS) was used to induce an inflammatory response in cultured primary microglia or murine BV-2 microglial cells. Released TNF-a was measured by enzyme-linked immunosorbent assay (ELISA). Gene expression was determined by real-time reverse transcription polymerase chain reaction (RT-PCR). Signaling molecules were analyzed by western blotting, and activation of NF-kB was measured by ELISA-based DNA binding analysis and luciferase reporter assay. Chromatin immunoprecipitation (ChIP) analysis was performed to examine NF-kB p65 and coactivator p300 enrichments and histone modifications at the endogenous TNF-a promoter. Treatment of LPS-activated microglia with 6-MP significantly attenuated TNF-a production. In 6-MP pretreated microglia, LPS-induced MAPK signaling, I?B-a degradation, NF-kB p65 nuclear translocation, and in vitro p65 DNA binding activity were not impaired. However, 6-MP suppressed transactivation activity of NF-?B and TNF-a promoter by inhibiting phosphorylation and acetylation of p65 on Ser276 and Lys310, respectively. ChIP analyses revealed that 6-MP dampened LPS-induced histone H3 acetylation of chromatin surrounding the TNF-a promoter, ultimately leading to a decrease in p65/coactivator-mediated transcription of TNF-a gene. Furthermore, 6-MP enhanced orphan nuclear receptor Nur77 expression. Using RNA interference approach, we further demonstrated that Nur77 upregulation contribute to 6-MP-mediated inhibitory effect on TNF-a production. Additionally, 6-MP also impeded TNF-a mRNA translation through prevention of LPS-activated PI3K/Akt/mTOR signaling cascades. These results suggest that 6-MP might have a therapeutic potential in neuroinflammation-related neurodegenerative disorders through downregulation of microglia-mediated inflammatory processes.
Mercaptopurine (6-MP) competes with hypoxanthine and guanine for the enzyme hyphoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to thioinosinic acid (TIMP). This intracellular nucleotide inhibits several reactions involving inosinic acid (IMP), including the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP). In addition, 6-methylthioinosinate (MTIMP) is formed by the methylation of TIMP. Both TIMP and MTIMP have been reported to inhibit glutamine-5-phosphoribosylpyrophosphate amidotransferase, the first enzyme unique to the de novo pathway for purine ribonucleotide synthesis. Experiments indicate that radiolabeled mercaptopurine may be recovered from the DNA in the form of deoxythioguanosine. Some mercaptopurine is converted to nucleotide derivatives of 6-thioguanine (6-TG) by the sequential actions of inosinate (IMP) dehydrogenase and xanthylate (XMP) aminase, converting TIMP to thioguanylic acid (TGMP). Animal tumors that are resistant to mercaptopurine often have lost the ability to convert mercaptopurine to TIMP. However, it is clear that resistance to mercaptopurine may be acquired by other means as well, particularly in human leukemias. It is not known exactly which of any one or more of the biochemical effects of mercaptopurine and its metabolites are directly or predominantly responsible for cell death.
Inflammatory bowel disease is characterized by chronic intestinal inflammation. Azathioprine and its metabolite 6-mercaptopurine (6-MP) are effective immunosuppressive drugs that are widely used in patients with inflammatory bowel disease. ... Azathioprine and 6-MP have been shown to affect small GTPase Rac1 in T cells and endothelial cells, whereas the effect on macrophages and gut epithelial cells is unknown. Macrophages (RAW cells) and gut epithelial cells (Caco-2 cells) were activated by cytokines and the effect on Rac1 signaling was assessed in the presence or absence of 6-MP. Rac1 is activated in macrophages and epithelial cells, and treatment with 6-MP resulted in Rac1 inhibition. In macrophages, interferon-gamma induced downstream signaling through c-Jun-N-terminal Kinase (JNK) resulting in inducible nitric oxide synthase (iNOS) expression. iNOS expression was reduced by 6-MP in a Rac1-dependent manner. In epithelial cells, 6-MP efficiently inhibited tumor necrosis factor-a-induced expression of the chemokines CCL2 and interleukin-8, although only interleukin-8 expression was inhibited in a Rac1-dependent manner. In addition, activation of the transcription factor STAT3 was suppressed in a Rac1-dependent fashion by 6-MP, resulting in reduced proliferation of the epithelial cells due to diminished cyclin D1 expression. These data demonstrate that 6-MP affects macrophages and gut epithelial cells beneficially, in addition to T cells and endothelial cells. Furthermore, mechanistic insight is provided to support development of Rac1-specific inhibitors for clinical use in inflammatory bowel disease.

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Pentosyltransferases [EC:2.4.2.-]
HPRT1 [HSA:3251] [KO:K00760]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

6112-76-1

Absorption Distribution and Excretion

Clinical studies have shown that the absorption of an oral dose of mercaptopurine in humans is incomplete and variable, averaging approximately 50% of the administered dose. The factors influencing absorption are unknown.
The volume of distribution exceeded that of the total body water.
/MILK/ It is not known whether mercaptopurine is distributed into milk.
Mercaptopurine and its metabolites are distributed throughout total body water. The volume of distribution of mercaptopurine usually exceeds total body water content. Although the drug reportedly crosses the blood-brain barrier, CSF concentrations are not sufficient for the treatment of meningeal leukemia.
Mercaptopurine is excreted in urine as unchanged drug and metabolites. In one study in adults with normal renal function, about 11% of an oral dose was recovered in the urine within 6 hours.
The immunosuppressant azathioprine is increasingly being used in pregnancy. The human placenta is considered a relative barrier to the major metabolite, 6-mercaptopurine (6-MP), and likely explains the lack of proven teratogenicity in humans. The aim of this study was to determine how the human placenta restricts 6-MP transfer using the human placental perfusion model. After addition of 50 ng/mL (n=4) and 500 ng/mL (n=3) 6-MP into the maternal circulation, there was a biphasic decline in its concentration and a delay in fetal circulation appearance. Under equilibrative conditions, the fetal-to-maternal concentration ratio was >1.0 as a result of ion trapping. Binding to placental tissue and maternal pharmacokinetic parameters are the main factors that restrict placental transfer of 6-MP. Active transport is unlikely to play a significant role and drug interactions involving, or polymorphisms in, placental drug efflux transporters are not likely to put the fetus at risk of higher 6-MP exposure.
For more Absorption, Distribution and Excretion (Complete) data for Mercaptopurine (9 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic. Degradation primarily by xanthine oxidase. The catabolism of mercaptopurine and its metabolites is complex. In humans, after oral administration of 35S-6-mercaptopurine, urine contains intact mercaptopurine, thiouric acid (formed by direct oxidation by xanthine oxidase, probably via 6-mercapto-8-hydroxypurine), and a number of 6-methylated thiopurines. The methylthiopurines yield appreciable amounts of inorganic sulfate.
After oral administration of 35(S)-6-mercaptopurine, urine contains intact mercaptopurine, thiouric acid (formed by direct oxidation by xanthine oxidase, probably via 6-mercapto-8-hydroxypurine), and a number of 6-methylated thiopurines.
Mercaptopurine is metabolized via 2 major pathways. Mercaptopurine is rapidly and extensively oxidized to 6-thiouric acid in the liver by the enzyme xanthine oxidase. Because xanthine oxidase is inhibited by allopurinol, concomitant use of this drug decreases the metabolism of mercaptopurine and its active metabolites and leads to toxicity. If allopurinol and mercaptopurine are used concomitantly, the dosage of mercaptopurine must be reduced to avoid toxicity. Another major catabolic pathway is thiol methylation of mercaptopurine to form the inactive metabolite methyl-6-MP. This reaction is catalyzed by the enzyme thiopurine S-methyltransferase (TPMT). Variability in TPMT activity in patients because of a genetic polymorphism in the TPMT gene causes interindividual differences in the metabolism of mercaptopurine and resulting systemic exposure to the drug and its active metabolites. Dethiolation can also occur, with large portions of the sulfur being excreted as inorganic sulfate.
... In this study, we investigated the in vitro metabolism of 6-mercaptopurine (6MP) to 6-thiouric acid (6TUA) in pooled human liver cytosol. We discovered that 6MP is metabolized to 6TUA through sequential metabolism via the 6-thioxanthine (6TX) intermediate. The role of human AO and XO in the metabolism of 6MP was established using the specific inhibitors raloxifene and febuxostat. Both AO and XO were involved in the metabolism of the 6TX intermediate, whereas only XO was responsible for the conversion of 6TX to 6TUA. These findings were further confirmed using purified human AO and Escherichia coli lysate containing expressed recombinant human XO. Xanthine dehydrogenase (XDH), which belongs to the family of xanthine oxidoreductases and preferentially reduces nicotinamide adenine dinucleotide (NAD(+)), was shown to contribute to the overall production of the 6TX intermediate as well as the final product 6TUA in the presence of NAD(+) in human liver cytosol. In conclusion, we present evidence that three enzymes, AO, XO, and XDH, contribute to the production of 6TX intermediate, whereas only XO and XDH are involved in the conversion of 6TX to 6TUA in pooled HLC.
The thiopurine antimetabolites, 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG) are inactive pro-drugs that require intracellular metabolism for activation to cytotoxic metabolites. Thiopurine methyltransferase (TPMT) is one of the most important enzymes in this process metabolizing both 6-MP and 6-TG to different methylated metabolites including methylthioinosine monophosphate (meTIMP) and methylthioguanosine monophosphate (meTGMP), respectively, with different suggested pharmacological and cytotoxic properties. While meTIMP is a potent inhibitor of de novo purine synthesis (DNPS) and significantly contributes to the cytotoxic effects of 6-MP, meTGMP, does not add much to the effects of 6-TG, and the cytotoxicity of 6-TG seems to be more dependent on incorporation of thioguanine nucleotides (TGNs) into DNA rather than inhibition of DNPS. In order to investigate the role of TPMT in metabolism and thus, cytotoxic effects of 6-MP and 6-TG, we knocked down the expression of the gene encoding the TPMT enzyme using specifically designed small interference RNA (siRNA) in human MOLT4 leukemia cells. The knock-down was confirmed at RNA, protein, and enzyme function levels. Apoptosis was determined using annexin V and propidium iodide staining and FACS analysis. The results showed a 34% increase in sensitivity of MOLT4 cells to 1 uM 6-TG after treatment with TPMT-targeting siRNA, as compared to cells transfected with non-targeting siRNA, while the sensitivity of the cells toward 6-MP was not affected significantly by down-regulation of the TPMT gene. This differential contribution of the enzyme TPMT to the cytotoxicity of the two thiopurines is probably due to its role in formation of the meTIMP, the cytotoxic methylated metabolite of 6-MP, while in case of 6-TG methylation by TPMT substantially deactivates the drug.
6-Thiouric acid is the major metabolite of 6-mercaptopurine and is formed from this drug by the action of xanthine oxidase.

Associated Chemicals

6-Mercaptopurine monohydrate; 6112-76-1

Wikipedia

Mercaptopurine
3-Amino-5-nitrosalicylic_acid

Drug Warnings

Tumor lysis syndrome with hyperuricemia and/or hyperuricosuria may occur as a result of rapid cell lysis in patients receiving mercaptopurine as antineoplastic therapy. Prophylactic use of a xanthine oxidase inhibitor such as allopurinol may be used to minimize these adverse effects, but reduction of mercaptopurine dosage is required.
VET: Like azathioprine, mercaptopurine is best avoided in cats. Additionally, with with caution in dog breeds that potentially have a low thiopurine methyltransferase (TPMT) activity (eg, giant Schnauzers).
VET: At usual doses, GI effects (nausea, anorexia, vomiting, diarrhea) are most likely seen in small animals. However, bone marrow suppression, hepatotoxicity, pancreatitis, GI (including oral) ulceration, and dermatologic reactions are, potentially, possible.
Drug fever rarely has been reported in patients receiving mercaptopurine. Other causes of pyrexia, such as sepsis, should be ruled out before attributing the effect to the drug in patients with acute leukemia.103 Other infrequently occurring adverse effects of mercaptopurine include fever, headache, and excessive weakness. Oligospermia has been reported.
For more Drug Warnings (Complete) data for Mercaptopurine (20 total), please visit the HSDB record page.

Biological Half Life

Triphasic: 45 minutes, 2.5 hours, and 10 hours.
Following IV administration of mercaptopurine (an IV preparation of the drug currently is not commercially available in the US), the elimination half-life of the drug is reportedly 21 minutes in pediatric patients and 47 minutes in adults.
After an intravenous dose, the half-life of the drug in plasma is relatively short (about 50 minutes) due to uptake by cells, renal excretion, and rapid metabolic degradation.
After iv administration of 6-mercaptopurine, the half-Iie for disappearance from the blood was about 9 min in rats and 14 min in mice.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Methods of Manufacturing

In the original and most simple synthesis, hypoxanthine is heated with an excess of phosphorous pentasulfide for several hours at 200 °C in, e.g., tetralin as the solvent.
Preparation from 7-aminothiazolo[5,4-d]pyrimidine: G. H. Hitchings, G. B. Elion, United States of America patent 2721866 (1955 to Burroughs Wellcome).
6-Chloropurine + sodium thiocyanate (dehydrochlorination) thiocyanate hydrolysis

Analytic Laboratory Methods

Analytical methods for the determination of 6-mercaptopurine based on titrimetric analysis, spectrophotometry, polarography, mass spectrometry and various chromatographic methods have been reviewed.
Sample Matrix: formulations; Sample preparation: dissolve in dimethylformamide, add thymol blue solution; Assay procedure: titrimetric analysis; Limit of Detection: not given.
Sample Matrix: tablets; Sample preparation: powder sample, add aqueous sodium hydroxide, filter, dilute with hydrochloric acid; Assay procedure: spectrophotometry; Limit of Detection: not given.

Clinical Laboratory Methods

Sample Matrix: blood plasma; Sample preparation: add 9-methylmercaptopurine as internal standard, add dithioerythritol and sodium acetate, extract with ethyl acetate, evaporate, add buffer; Assay procedure: high-performance liquid chromatography with ultra-violet detection; Limit of Detection: 5 ng/mL.
Sample Matrix: blood plasma; Sample preparation: add 6-methylthio-2hydroxypurine as internal standard, deproteinize with trichloroacetic acid, centrifuge, add sodium hydroxide; Assay procedure: high-performance liquid chromatography with ultra-violet detection; Limit of Detection: 0.2 ug/mL.
Sample Matrix: blood plasma; Sample preparation: add sulfuric acid, centrifuge, add sodium hydroxide, wash with diethyl ether, treat with tetrahexylammonium hydroxide, extract with iodomethane and dichloromethane; Assay procedure: gas chromatography with mass spectrometry; Limit of Detection: 20 ng/mL.
A simple, fast, costless, sensitive and selective method of resonance light scattering coupled with HPLC was established for the determination of 6-mercaptopurine in human urine sample. In a Britton-Robinson buffer solution of pH5.5, the formation of coordination complex between 6-mercaptopurine and metal palladium (II) led to enhance the RLS intensity of the system. The RLS signal was detected by fluorescence detector at ?(ex)=?(em)=315 nm. The analytical parameters were provided by the coupled system, the linear of 6-mercaptopurine response from 0.0615 to 2.40 ug L(-1) and the limit of detection (S/N=3) was 0.05 ug L(-1). The presented method has been applied to determine 6-mercaptopurine in human urine samples which obtained satisfactory results. ...
For more Clinical Laboratory Methods (Complete) data for Mercaptopurine (7 total), please visit the HSDB record page.

Storage Conditions

Store at 20 deg to 25 °C (68 deg to 77 °F). Store in a dry place.
Keep container tightly closed in a dry and well-ventilated place. /6-Mercaptopurine monohydrate/

Interactions

Mercaptopurine is a purine analog used for acute lymphoblatic leukemia and chronic myelogenous leukemias. Since it is inactivated by xanthine oxidase (XO), concurrent intake of substances containing XO may potentially reduce bioavailability of mercaptopurine. Cow's milk is known to contain a high level of XO. In vitro and in vivo data suggest that concurrent intake of cow's milk may reduce the bioavailability of mercaptopurine. This interaction may be clinically significant. Therefore most patients should try to separate the timing of taking mercaptopurine and drinking milk.
The dosage of mercaptopurine may need to be reduced when the drug is used concomitantly with other drugs that cause myelosuppression. Exacerbation of myelosuppression associated with mercaptopurine has been observed in patients receiving trimethoprim-sulfamethoxazole.
As there is in vitro evidence that aminosalicylate derivatives (e.g., olsalazine, mesalamine, or sulfasalazine) inhibit the TPMT /thiopurine-S-methyltransferase/ enzyme, they should be administered with caution to patients receiving concurrent mercaptopurine therapy.
In dosages of 300-600 mg daily, allopurinol inhibits the oxidative metabolism of mercaptopurine by xanthine oxidase, thus increasing the possibility of toxic effects of mercaptopurine, particularly bone marrow depression. If allopurinol and mercaptopurine are administered concomitantly, the dosage of mercaptopurine should be reduced to 25-33% of the usual dosage, and subsequent dosage adjusted according to the patient response and toxic effects.
For more Interactions (Complete) data for Mercaptopurine (11 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions. /6-Mercaptopurine monohydrate/

Dates

Modify: 2023-09-12

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